molecular formula C8H16N2 B8021213 cis-Decahydroquinoxaline

cis-Decahydroquinoxaline

Cat. No. B8021213
M. Wt: 140.23 g/mol
InChI Key: MDEXMBGPIZUUBI-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-Decahydroquinoxaline is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-Decahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Decahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Development of Anticancer Platinum-Based Drugs : Platinum complexes, including cisplatin, are significant in cancer treatment. Research focuses on novel design strategies for these drugs to improve tumor selectivity and reduce side-effects, with cisplatin being a key model for understanding the pharmacological profile and designing new compounds (Galanski, Jakupec, & Keppler, 2005).

  • DNA Interaction for Gene Therapy : Cisplatin's interaction with DNA is being studied for gene therapy applications. Its ability to form DNA lesions is utilized to understand transcriptional regulation and develop anti-gene strategies (Morishita, Higaki, Tomita, & Ogihara, 1998).

  • Understanding Cisplatin Resistance Mechanisms : Research into cisplatin resistance is crucial for improving its therapeutic efficacy. Studies explore the mechanisms behind tumor cells' resistance to cisplatin, leading to potential strategies for overcoming this resistance (Galluzzi et al., 2012).

  • Molecular Mechanisms of Cisplatin's Action : The molecular basis of cisplatin's anticancer effects involves DNA crosslinking and induction of apoptosis in cancer cells. Understanding these mechanisms is key to developing more effective and less toxic platinum-based drugs (Dasari & Tchounwou, 2014).

  • Reducing Cisplatin-Induced Nephrotoxicity : Cisplatin's side effects, particularly nephrotoxicity, limit its clinical use. Studies on renoprotective strategies are crucial to mitigate these effects without reducing its anticancer efficacy (Pabla & Dong, 2008).

  • Enhancing Cisplatin Efficacy with Nanocomposites : Combining cisplatin with graphene oxide–silver nanoparticle nanocomposites shows potential in enhancing apoptosis and autophagy in cancer cells, suggesting new ways to improve cisplatin's efficacy in cancer therapy (Yuan & Gurunathan, 2017).

  • Cisplatin and Neurotoxicity : The neurotoxic effects of cisplatin are a significant concern in chemotherapy. Research into protective agents against this toxicity is essential for safer cancer treatment options (Chtourou et al., 2015).

properties

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEXMBGPIZUUBI-OCAPTIKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Decahydroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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